Technical Guide: Physicochemical Properties of 1,1-Difluoro-1,3-diphenylpropane
Technical Guide: Physicochemical Properties of 1,1-Difluoro-1,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,1-Difluoro-1,3-diphenylpropane. Due to a lack of extensive research on this specific compound, this document combines available predicted data with established experimental protocols for the synthesis and characterization of analogous gem-difluoroalkanes. This guide serves as a foundational resource for researchers interested in the potential applications of 1,1-Difluoro-1,3-diphenylpropane in medicinal chemistry and materials science.
Core Physicochemical Properties
Limited experimental data is available for 1,1-Difluoro-1,3-diphenylpropane. The following table summarizes the available predicted and structural information.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄F₂ | - |
| Molecular Weight | 232.27 g/mol | - |
| Predicted Boiling Point | 295.2 ± 40.0 °C | [1] |
| Predicted Density | 1.099 ± 0.06 g/cm³ | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route involves the deoxofluorination of 1,3-diphenylpropan-1-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more stable alternative like Deoxo-Fluor®.
Caption: Proposed synthesis of 1,1-Difluoro-1,3-diphenylpropane.
Experimental Protocol: Synthesis of 1,1-Difluoro-1,3-diphenylpropane
This protocol is a general representation and may require optimization.
Materials:
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1,3-diphenylpropan-1-one
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Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,3-diphenylpropan-1-one (1 equivalent) in anhydrous DCM.
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Cooling: The flask is cooled to 0 °C in an ice bath.
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Addition of Fluorinating Agent: The fluorinating agent (e.g., DAST, 1.5 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
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Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,1-Difluoro-1,3-diphenylpropane.
Experimental Protocol: Characterization
The structure and purity of the synthesized 1,1-Difluoro-1,3-diphenylpropane would be confirmed using standard spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the propane chain. The protons on the carbon adjacent to the CF₂ group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show the signals for the aromatic and aliphatic carbons. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to one-bond C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, likely a triplet, due to coupling with the protons on the adjacent carbon.
2. Infrared (IR) Spectroscopy:
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The IR spectrum is expected to show strong C-F stretching vibrations in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.
3. Mass Spectrometry (MS):
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Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 232.27. Fragmentation patterns may include the loss of HF or phenyl groups.
Biological Activity
As of the date of this document, there is no published research on the biological activity or potential signaling pathway interactions of 1,1-Difluoro-1,3-diphenylpropane. However, some derivatives of the parent 1,3-diphenylpropane scaffold have been investigated for various biological activities, including anti-inflammatory and antitumor properties.[2][3] The introduction of a gem-difluoro group can significantly alter the electronic properties and metabolic stability of a molecule, making 1,1-Difluoro-1,3-diphenylpropane an interesting candidate for future biological evaluation.
Conclusion
1,1-Difluoro-1,3-diphenylpropane is a compound with limited available physicochemical data. This guide provides a summary of the predicted properties and outlines a plausible synthetic route and characterization strategy based on established chemical principles for similar compounds. The lack of biological data presents an opportunity for future research to explore the potential of this fluorinated analog of 1,3-diphenylpropane in various scientific and therapeutic areas. The gem-difluoro motif is a known bioisostere for a carbonyl group, which could make this compound a target for investigations where mimicking a ketone functionality in a more stable form is desired.[4]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Total synthesis and biological evaluation of viscolin, a 1,3-diphenylpropane as a novel potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
- 4. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]
